Cerium(3+) decanoate
Description
Significance of Lanthanide Carboxylates in Contemporary Chemistry
Lanthanide carboxylates represent a vast and significant class of coordination compounds in modern chemistry. researchgate.net As hard acids, lanthanide ions readily bind to ligands with hard donor atoms like oxygen, making carboxylate groups ideal binding partners. researchgate.net The carboxylate group's ability to coordinate with metal cations in numerous ways gives rise to an enormous variety of structures and properties, making this a fruitful area for coordination and structural chemistry. researchgate.net
This structural diversity underpins their wide-ranging applications. Many lanthanide carboxylates exhibit unique luminescence properties, which are being explored for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and for applications in medical imaging and diagnostics. researchgate.netmdpi.com Beyond optics, these compounds are crucial in catalysis, gas storage and separation, and the development of new magnetic materials. mdpi.comontosight.ai For instance, cerium compounds are recognized for their catalytic activity in various reactions, including oxidation processes. ontosight.ai The interaction of lanthanide complexes with carboxylate groups on protein surfaces is also utilized in biochemical research, where they can act as paramagnetic probes. nih.gov
Historical Context and Evolution of Research on Cerium(III) Decanoate (B1226879)
The history of Cerium(III) decanoate is intrinsically linked to the discovery and study of its constituent element, cerium. Cerium was first identified in 1803 by Jöns Jakob Berzelius and Wilhelm Hisinger in Sweden, and independently by Martin Heinrich Klaproth in Germany. rsc.orgnumberanalytics.comnewworldencyclopedia.org It was the first of the lanthanides to be discovered and was named after the asteroid Ceres. wikipedia.org For nearly a century, the remarkable chemical similarity of the lanthanides made their separation a formidable challenge for chemists. rsc.org
Early applications of cerium were primarily as cerium dioxide in gas mantles and in pyrophoric alloys like mischmetal for lighter flints. rsc.orgwikipedia.org The investigation of specific cerium compounds for advanced applications is a more recent development. Research into lanthanide carboxylates has grown as synthetic and analytical techniques have become more sophisticated. researchgate.net
Specific, detailed research focusing on Cerium(III) decanoate is a relatively modern pursuit. A 2021 study highlighted that the formation of Cerium(III) decanoate as an intermediate during the dissolution of cerium oxide under supercritical hydrothermal conditions was being experimentally proven for the first time. rsc.org This suggests that while the parent compounds—cerium salts and decanoic acid—have long been known, the directed synthesis and characterization of Cerium(III) decanoate for specific research purposes is an evolving field.
Scope and Research Trajectories of Cerium(III) Decanoate Studies
Current research on Cerium(III) decanoate is primarily concentrated in the fields of materials science and catalysis. One of the most significant research trajectories involves its role as an intermediate in the synthesis of cerium oxide (CeO₂) nanoparticles. rsc.org A recent study demonstrated that decanoic acid facilitates the dissolution of CeO₂ by forming a Cerium(III) decanoate complex, which then reprecipitates as CeO₂. rsc.org This dissolution-reprecipitation mechanism is critical for controlling the crystal growth and morphology of the resulting nanoparticles, which have important applications as redox catalysts and in polishing agents. rsc.org
The synthesis of uniform, organically modified CeO₂ nanoparticles from cerium carboxylate precursors under supercritical hydrothermal conditions is another active area of investigation. acs.org By carefully controlling parameters, researchers aim to produce nanoparticles with consistent size and shape, which is crucial for their performance in various applications. acs.org
Furthermore, Cerium(III) decanoate is explored as a catalyst in its own right and as a precursor for other catalytic materials. chembk.com It is often used in chemical synthesis and organic reactions, particularly oxidation reactions. chembk.com The thermal decomposition of cerium carboxylates, including related compounds like cerium butanoate and hexanoate (B1226103), is also studied to understand the formation of cerium oxides, which are valuable catalytic materials. researchgate.net The preparation of Cerium(III) decanoate is typically achieved through a metathesis reaction between a cerium salt, such as cerium nitrate (B79036), and decanoic acid in an organic solvent. chembk.comrsc.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
52600-40-5 |
|---|---|
Molecular Formula |
C30H57CeO6 |
Molecular Weight |
653.9 g/mol |
IUPAC Name |
cerium(3+);decanoate |
InChI |
InChI=1S/3C10H20O2.Ce/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
YXJBOXIWJYSDHZ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Cerium Iii Decanoate
Direct Synthesis Approaches
Direct synthesis methods involve the combination of cerium(III) precursors with a source of decanoate (B1226879) ions to form the target compound. The choice of method significantly impacts the physicochemical properties of the resulting cerium(III) decanoate.
Metathesis, or double displacement, reactions represent a straightforward and common route for the synthesis of insoluble inorganic salts like cerium(III) decanoate. This method relies on the exchange of ions between two soluble salt precursors in a solution, leading to the formation of an insoluble product that precipitates out.
The general reaction involves a soluble cerium(III) salt, such as cerium(III) chloride (CeCl₃) or cerium(III) nitrate (B79036) (Ce(NO₃)₃), and a soluble salt of decanoic acid, typically an alkali metal salt like sodium decanoate (NaC₁₀H₁₉O₂). When aqueous solutions of the two reactants are mixed, the cerium(III) and decanoate ions combine, forming the insoluble cerium(III) decanoate, which can then be isolated by filtration.
Reaction Scheme: CeCl₃(aq) + 3 Na(C₁₀H₁₉O₂)(aq) → Ce(C₁₀H₁₉O₂)₃(s) + 3 NaCl(aq)
The driving force for this reaction is the low solubility of cerium(III) decanoate in the reaction medium. Cerium(III) chloride is a frequently used precursor in various organic and inorganic syntheses due to its accessibility and solubility in water and some alcohols. wikipedia.orgsci-hub.se The heptahydrate form, CeCl₃·7H₂O, is often used for convenience. nih.gov For reactions requiring non-aqueous conditions, anhydrous cerium(III) chloride can be prepared through careful dehydration of the hydrate, often under vacuum or with chemical dehydrating agents like thionyl chloride. wikipedia.orgorgsyn.org
Solvothermal and hydrothermal methods are powerful techniques for producing well-crystallized materials, including metal-organic compounds. These processes are carried out in a sealed vessel, known as an autoclave, where a solvent is heated above its boiling point to generate high pressure. The term "hydrothermal" is used when the solvent is water, while "solvothermal" applies to non-aqueous organic solvents. mdpi.comresearchgate.net
These elevated temperatures and pressures increase the solubility of reactants and facilitate the crystallization of the product. For cerium(III) decanoate, a typical synthesis could involve the reaction of a cerium(III) salt (e.g., cerium(III) nitrate) with decanoic acid in a suitable solvent. The choice of solvent, temperature, and reaction time are critical parameters that control the size, shape, and crystallinity of the final product. mdpi.com For instance, solvothermal synthesis of various doped cerium oxides has been achieved using solvents like water, ethanol (B145695), and formic acid at temperatures ranging from 100 °C to 220 °C for several hours. mdpi.comnih.gov This approach allows for the formation of unique compositions and nanoscale morphologies that are often inaccessible through conventional methods. mdpi.comresearchgate.net The synthesis of cerium hydroxycarbonate powders has been demonstrated via a hydrothermal technique using cerium nitrate and urea, with the latter hydrolyzing to provide the alkaline conditions necessary for precipitation. researchgate.netresearchgate.net
Microwave-assisted synthesis is an emerging technique that utilizes microwave irradiation to rapidly heat the reactants. This method can significantly reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.netmdpi.comnih.gov The process relies on the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform volumetric heating. researchgate.net
This technique is often combined with solvothermal or hydrothermal methods, where the autoclave is placed in a microwave reactor. Microwave-assisted solvothermal synthesis has been effectively used to produce various nanoparticles with controlled size and morphology. mdpi.comnih.govelsevierpure.com For example, nanocrystalline ceria (CeO₂) has been successfully prepared using a microwave-assisted heating technique from an aqueous solution of a cerium salt and a base. researchgate.netosti.gov The rapid heating can lead to faster nucleation and growth of crystals, often resulting in smaller and more uniform nanoparticles. researchgate.net This approach offers a promising route for the energy-efficient and rapid synthesis of nanoscale cerium(III) decanoate. mdpi.comnih.gov
Co-precipitation is a widely used, simple, and cost-effective method for synthesizing multicomponent materials and nanoparticles from a solution. scielo.org.mxsmf.mx The process involves dissolving the precursor salts in a solvent and then adding a precipitating agent to induce the simultaneous precipitation of the components. For cerium(III) decanoate, this would typically involve mixing a solution of a cerium(III) salt with a solution containing decanoate anions.
Influence of Reaction Parameters on Cerium(III) Decanoate Formation
The formation of cerium(III) decanoate is highly sensitive to the conditions under which the synthesis is performed. Reaction parameters such as the solvent system, temperature, pH, and reactant concentrations can be precisely controlled to tailor the final product's characteristics.
The solvent plays a crucial role in the synthesis of cerium(III) decanoate, influencing reactant solubility, reaction kinetics, and the morphology of the final product. The polarity, viscosity, and boiling point of the solvent determine its suitability for a given synthetic method.
In aqueous systems, used in metathesis and co-precipitation, water acts as a polar medium to dissolve the ionic precursors. However, the morphology of the precipitate can be influenced by additives. In solvothermal synthesis, a wider range of solvents can be employed, providing greater control over the product's characteristics. For example, mixed solvent systems, such as ethanol/water or combinations of ethanol, N,N-dimethylformamide, and ethylene (B1197577) glycol, have been used in the synthesis of ceria-based materials to control particle size and phase. mdpi.com The use of deep eutectic solvents (DES), such as a mixture of cerium(III) nitrate hexahydrate and urea, has been explored as a green, low-temperature medium for the solvothermal synthesis of porous ceria. rsc.org The choice between different alcohols, such as benzyl (B1604629) alcohol versus ethanol, in microwave-assisted solvothermal synthesis has been shown to affect reaction times and temperatures required to obtain crystalline nanoparticles. mdpi.comnih.gov
The interaction between the solvent and the crystallizing particles can direct the growth of specific crystal faces, leading to different morphologies such as nanorods, nanocubes, or spherical particles. researchgate.net
Table 1: Influence of Solvent Type on Synthesis of Cerium-Based Nanomaterials This table is based on findings for related cerium compounds and illustrates general principles applicable to cerium(III) decanoate.
| Solvent System | Synthesis Method | Typical Temperature | Observed Effects on Product |
| Water | Hydrothermal | 100 - 220 °C | Formation of various morphologies (nanorods, nanocubes) depending on additives and pH. mdpi.comresearchgate.net |
| Ethanol/Water Mixture | Co-precipitation | Room Temperature | Can influence particle size and degree of agglomeration. |
| Ethanol, DMF, Ethylene Glycol | Solvothermal | ~150 °C | Used to form complex mixed-oxide interfaces and high surface area materials. mdpi.com |
| Deep Eutectic Solvent (DES) | Solvothermal | Low Temperature | Enables synthesis of crystalline, porous materials in a green solvent system. rsc.org |
| Benzyl Alcohol | Microwave-Solvothermal | 140 - 180 °C | Allows for very rapid synthesis (e.g., 15 minutes at 180 °C). mdpi.comnih.gov |
| Anhydrous Ethanol | Microwave-Solvothermal | 140 °C | Cost-effective and environmentally friendly alternative, enabling low-temperature synthesis. mdpi.comnih.gov |
Temperature and Pressure Effects on Synthetic Outcomes
Temperature and pressure are critical parameters that significantly influence the synthesis of cerium(III) decanoate, affecting reaction kinetics, product crystallinity, and stability.
Temperature Effects:
The thermal behavior of cerium(III) carboxylates suggests that temperature control is vital during the synthesis of cerium(III) decanoate. Studies on similar cerium carboxylates, such as butanoate, pentanoate, and hexanoate (B1226103), have shown that these compounds undergo melting transitions before decomposition at elevated temperatures. researchgate.net This indicates that the synthesis of cerium(III) decanoate should be conducted within a specific temperature window to ensure the formation of the desired product without thermal degradation.
Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to the decomposition of the carboxylate ligand or the final product, potentially forming cerium oxides. researchgate.net The final decomposition product of other cerium carboxylates has been identified as CeO2. researchgate.net Therefore, precise temperature control is necessary to prevent the formation of these impurities.
The temperature also affects the crystallinity of the resulting cerium(III) decanoate. A controlled temperature profile, including a gradual increase and a final annealing step at a moderate temperature, can promote the formation of a well-defined crystalline structure. In contrast, rapid heating or excessively high temperatures might lead to amorphous or poorly crystalline products.
Pressure Effects:
While specific studies on the effect of pressure on cerium(III) decanoate synthesis are not extensively documented in the provided search results, general principles of chemical synthesis suggest that pressure can influence the reaction equilibrium and the physical properties of the product. For reactions that involve a change in the number of moles of gas, pressure can shift the equilibrium according to Le Chatelier's principle. In the context of cerium(III) decanoate synthesis, which is typically carried out in the liquid phase, the effect of pressure on the reaction equilibrium is likely to be less pronounced than that of temperature.
However, pressure can play a role in controlling the boiling point of the solvent, which in turn allows for the reaction to be carried out at higher temperatures without solvent loss. This can be particularly useful for increasing reaction rates. Moreover, in methods like solvothermal synthesis, elevated pressure in a sealed vessel allows the solvent to reach temperatures above its normal boiling point, which can facilitate the formation of highly crystalline materials. researchgate.net
Interactive Data Table: Hypothetical Temperature Effects on Cerium(III) Decanoate Synthesis
This table illustrates the potential impact of temperature on the synthesis of cerium(III) decanoate based on general principles and data from similar compounds.
| Synthesis Temperature (°C) | Expected Yield | Product Purity | Crystallinity | Potential Observations |
| 25 (Room Temperature) | Low | High | Low | Slow reaction rate, potentially incomplete reaction. |
| 60 | Moderate | High | Moderate | Increased reaction rate, formation of a stable product. |
| 100 | High | Moderate | High | Optimal temperature for many carboxylate syntheses. |
| 150 | High | Decreasing | Moderate | Potential for initial signs of ligand degradation. |
| >200 | Decreasing | Low | Low | Significant decomposition to cerium oxides likely. researchgate.net |
Stoichiometric Control and Ligand Ratios in Complex Formation
In the formation of lanthanide carboxylate complexes, the metal-to-ligand ratio is a key determinant of the final product. gaacademy.org For cerium(III) decanoate, the reaction typically involves a cerium(III) salt (e.g., cerium(III) chloride or nitrate) and decanoic acid or a decanoate salt (e.g., sodium decanoate). The general reaction can be represented as:
Ce³⁺ + 3 C₉H₁₉COO⁻ → Ce(C₉H₁₉COO)₃
A stoichiometric ratio of 1:3 (cerium:decanoate) is theoretically required for the formation of the neutral cerium(III) decanoate complex. However, in practice, the optimal ratio may vary depending on the reaction conditions, such as the solvent, temperature, and pH.
Using an excess of the decanoate ligand can help to ensure the complete consumption of the cerium(III) ions and can also influence the coordination environment of the cerium center. Lanthanide ions are known for their flexible and high coordination numbers, and the presence of excess ligands can lead to the formation of more complex structures. nih.govresearchgate.net Conversely, an insufficient amount of the decanoate ligand would result in an incomplete reaction, leaving unreacted cerium salts in the final product and reducing the yield and purity.
The nature of the ligand itself also plays a significant role. The long alkyl chain of the decanoate ligand can lead to steric hindrance, which influences the packing of the molecules in the solid state and can affect the solubility of the complex in various solvents.
Interactive Data Table: Impact of Cerium:Decanoate Molar Ratio on Product Characteristics
This table outlines the expected outcomes of varying the stoichiometric ratio in the synthesis of cerium(III) decanoate.
| Ce³⁺:Decanoate Molar Ratio | Expected Product Composition | Yield of Ce(decanoate)₃ | Purity | Potential Issues |
| 1:1 | Mixture of partially substituted cerium complexes and unreacted Ce³⁺ | Very Low | Low | Incomplete reaction, difficult to isolate the desired product. |
| 1:2 | Mixture of Ce(decanoate)₃ and lower-substituted species | Low | Low | Incomplete complexation. |
| 1:3 | Primarily Ce(decanoate)₃ | High | High | Theoretically ideal ratio for the neutral complex. |
| 1:4 | Ce(decanoate)₃, potentially with some complex anions | High | High | Excess ligand may need to be removed during purification. |
Green Chemistry Principles in Cerium(III) Decanoate Synthesis
The application of green chemistry principles to the synthesis of cerium(III) decanoate aims to reduce the environmental impact of the process by using less hazardous substances, minimizing waste, and improving energy efficiency.
Several green synthesis approaches have been reported for other cerium-based materials, such as cerium oxide nanoparticles and metal-organic frameworks, and these principles can be adapted for the synthesis of cerium(III) decanoate. researchgate.netrsc.orgnih.govmdpi.com
Key green chemistry strategies applicable to cerium(III) decanoate synthesis include:
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol can significantly reduce the environmental footprint of the synthesis. researchgate.net Reactions in aqueous media are particularly attractive from a green chemistry perspective. nih.gov
Energy Efficiency: Conducting the synthesis at ambient temperature and pressure, whenever feasible, can lead to substantial energy savings. researchgate.net This avoids the need for heating and the associated energy consumption and costs.
Use of Renewable Feedstocks: While decanoic acid is often derived from petrochemical sources, exploring its production from renewable biomass could further enhance the green credentials of the synthesis process.
Atom Economy: Designing the synthesis to maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. The direct reaction of a cerium(III) salt with decanoic acid in the presence of a base to neutralize the liberated acid is an example of a reaction with high atom economy.
Waste Reduction: Optimizing the reaction to achieve high yields and selectivity minimizes the formation of byproducts and reduces the amount of waste generated.
A potential green synthesis route for cerium(III) decanoate could involve the reaction of an aqueous solution of cerium(III) chloride with sodium decanoate at room temperature, leading to the precipitation of the water-insoluble cerium(III) decanoate. This method would avoid the use of organic solvents and high temperatures.
Coordination Chemistry and Supramolecular Architecture of Cerium Iii Decanoate
Elucidation of Cerium(III) Coordination Environment
The arrangement of decanoate (B1226879) ligands around the central cerium(III) ion is a critical aspect of the compound's structure. This coordination is influenced by the large ionic radius of the Ce(III) ion and the flexible nature of the carboxylate group of the decanoate ligand.
Ligand Binding Modes and Coordination Geometry
The decanoate ligand, as a carboxylate, can coordinate to the cerium(III) ion in several ways, including monodentate, bidentate (chelating), and bridging modes. In the solid state, cerium(III) carboxylates, particularly those with long chains like decanoate, often exhibit complex coordination networks where the carboxylate groups bridge multiple cerium ions. This bridging is a key factor in the formation of polymeric or oligomeric structures.
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for probing the coordination of the decanoate ligand to the cerium(III) ion. The vibrational frequencies of the carboxylate group (COO⁻) are sensitive to its coordination mode.
The key spectral region for this analysis is where the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group appear. The separation between the wavenumbers of these two bands (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode. For lanthanide carboxylates, the following general trends are observed:
Ionic interaction: Δν is similar to that of the sodium salt of the carboxylic acid.
Monodentate coordination: Δν is significantly larger than in the ionic salt.
Bidentate chelating coordination: Δν is significantly smaller than in the ionic salt.
Bidentate bridging coordination: Δν is comparable to or slightly larger than that of the ionic salt.
In the case of cerium(III) acetate (B1210297), a related carboxylate complex, FTIR spectroscopy has been used to identify the binding mode. The absorption bands corresponding to the O-C-O vibrations of the carboxylate group are indicative of the metal-ligand interaction. researchgate.net For long-chain cerium(III) carboxylates, including the decanoate, IR spectral measurements confirm the coordination between the cerium(III) ions and the carboxylate groups. researchgate.net The bands at approximately 1545–1667 cm⁻¹ can be attributed to the asymmetric stretching vibrations of the carboxylate (νₐₛ(COO⁻)), while the bands at 1378–1457 cm⁻¹ are ascribed to the symmetric stretching vibrations (νₛ(COO⁻)). The separation (Δν) between these bands, often in the range of 167–210 cm⁻¹, suggests that the carboxylate groups may coordinate to the lanthanide ions through both monodentate and bidentate modes. nih.gov
Investigation of Supramolecular Assembly and Self-Organization
The individual coordination polyhedra of cerium(III) decanoate serve as building blocks for larger, ordered supramolecular structures. The long alkyl chains of the decanoate ligands play a crucial role in directing this self-organization.
Lamellar and Layered Structural Formation
X-ray diffraction studies on long-chain cerium(III) carboxylates, including the octanoate (B1194180) to the octadecanoate, reveal that these compounds adopt a lamellar, bilayer structure in the solid phase. This layered arrangement consists of planes of cerium(III) ions that are coordinated to the carboxylate head groups of the decanoate ligands. researchgate.net These inorganic layers are separated by the long, nonpolar alkyl chains of the decanoate anions, which interdigitate to form a bilayer. This type of structure is common for metal soaps and other amphiphilic molecules.
Role of Decanoate Anions in Bilayer and Interlayer Spacing
The decanoate anions are fundamental to the formation and stability of the lamellar structure. They act as bridging ligands that link the cerium(III) ions into two-dimensional sheets. The long C₁₀ alkyl chains of the decanoate anions then extend away from these inorganic planes. Van der Waals interactions between the alkyl chains of adjacent layers lead to the formation of a well-defined bilayer.
The length of the alkyl chain directly influences the interlayer spacing (d-spacing) in the lamellar structure. For cerium(III) carboxylates, as the length of the alkyl chain increases, the interlayer spacing is also expected to increase. This relationship is a hallmark of lamellar structures formed by metal alkanoates. The decanoate anions, with their ten-carbon chains, establish a specific interlayer distance that is characteristic of this particular cerium(III) carboxylate.
Factors Governing Nanostructure and Morphology Development
The development of specific nanostructures and morphologies of cerium(III) decanoate is influenced by several synthetic parameters. These factors can control the size, shape, and crystallinity of the resulting material.
Key factors that govern the formation of nanostructures include:
Synthesis Method: Different synthesis techniques, such as precipitation, hydrothermal, or microwave-assisted methods, can lead to nanoparticles with varying morphologies, including spherical, rod-like, or cube-like shapes. For instance, hydrothermal synthesis has been shown to produce cerium oxide nanoparticles with different morphologies by controlling parameters like temperature and precursor concentration. nih.gov
Precursors: The choice of the cerium salt and the carboxylic acid can affect the reaction kinetics and the final product's characteristics. Using cerium(III) or cerium(IV) precursors can also influence the morphology of the resulting oxide nanoparticles. acs.org
Temperature and pH: The reaction temperature and the pH of the reaction medium are critical parameters that influence the nucleation and growth of nanoparticles. For example, in the synthesis of cerium oxide nanoparticles, an increase in temperature has been observed to change the morphology from cubic to hexagonal. nih.gov
Surfactants and Capping Agents: The presence of surfactants or other capping agents can play a significant role in controlling the size and preventing the agglomeration of nanoparticles. Surfactants can selectively adsorb to different crystal faces, thereby influencing the growth rate in different directions and controlling the final shape of the nanoparticles. researchgate.netrsc.org The nature of the surfactant, including its charge, functional group, and chain length, directly impacts the formation of the nanostructures. researchgate.net
Polymorphism and Phase Behavior of Cerium(III) Decanoate
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, and the associated phase behavior is crucial for understanding the structure-property relationships of coordination compounds. For lanthanide carboxylates, changes in crystal structure can significantly influence their physical and chemical characteristics. While detailed crystallographic studies specifically identifying distinct polymorphs of Cerium(III) decanoate are not extensively documented in publicly available research, the phase behavior of analogous cerium(III) and other lanthanide carboxylates provides significant insight into the expected thermal transitions.
Research on other lanthanide carboxylate systems has demonstrated the existence of different packing polymorphs, often designated as α and β forms, which feature similar coordination geometries but differ in their supramolecular arrangement. acs.org These polymorphic transitions can sometimes be reversibly controlled, for instance, through dehydration and rehydration cycles which alter the crystal packing without disturbing the core coordination structure. acs.org
Thermal analysis of similar, shorter-chain cerium(III) carboxylates, such as cerium(III) butanoate, pentanoate, and hexanoate (B1226103), reveals a consistent pattern of phase behavior upon heating. researchgate.net These compounds typically undergo melting transitions to a liquid phase before the onset of thermal decomposition at higher temperatures. researchgate.net This indicates that Cerium(III) decanoate would likely exhibit a similar melting phase transition prior to its decomposition. The decomposition process for these related compounds proceeds through intermediate stages, including the formation of an oxo-carboxylate species before ultimately yielding cerium(IV) oxide (CeO₂) as the final product under an inert atmosphere. researchgate.net
The table below summarizes the key thermal events observed for analogous cerium(III) carboxylates, which can serve as a predictive model for the phase behavior of Cerium(III) decanoate.
| Compound | Melting Transition Range (°C) | Primary Decomposition Range (°C) | Final Product |
|---|---|---|---|
| Cerium(III) butanoate monohydrate | ~290–320 | ~320–410 | Cerium(IV) oxide |
| Cerium(III) pentanoate | ~280–315 | ~315–410 | Cerium(IV) oxide |
| Cerium(III) hexanoate | ~275–310 | ~310–410 | Cerium(IV) oxide |
Data derived from thermal analysis (TG-DTA) of cerium(III) carboxylates heated in an argon atmosphere. researchgate.net
This behavior underscores that the phase transitions for Cerium(III) decanoate are expected to involve distinct melting and decomposition stages. However, precise transition temperatures and the potential existence of solid-state polymorphic transitions at lower temperatures would require specific experimental investigation through techniques such as differential scanning calorimetry (DSC) and temperature-dependent X-ray diffraction (XRD).
Mechanistic Investigations of Chemical Transformations Involving Cerium Iii Decanoate
Thermal Decomposition Pathways and Kinetic Analysis
The thermal decomposition of cerium(III) carboxylates is a complex, multi-stage process that is highly dependent on the surrounding atmosphere and the length of the carboxylate chain. Analysis of related cerium compounds provides a robust framework for understanding the expected decomposition of cerium(III) decanoate (B1226879).
Formation of Cerium Oxide Intermediates
The thermal degradation of cerium(III) carboxylates in an inert atmosphere proceeds through several stable intermediate compounds before yielding the final cerium oxide product. dtu.dkresearchgate.netfao.org Studies on cerium(III) butanoate, pentanoate, and hexanoate (B1226103) show that decomposition involves the formation of an oxycarboxylate intermediate, generally formulated as Ce₂O(RCO₂)₄. dtu.dkresearchgate.net For instance, the decomposition of cerium(III) hexanoate shows a mass loss that corresponds well with the formation of the intermediate Ce₂O(C₅H₁₁CO₂)₄. dtu.dk
Further heating leads to the decomposition of this oxycarboxylate into a cerium oxycarbonate (Ce₂O₂CO₃). dtu.dkresearchgate.netresearchgate.net The final stage of decomposition involves the conversion of the oxycarbonate to cerium(IV) oxide (CeO₂). researchgate.netfao.org In some cases, the oxidation from Ce³⁺ to Ce⁴⁺ is believed to proceed via an intermediate cerium(III) oxide (Ce₂O₃) phase that forms from the oxycarbonate before being oxidized to CeO₂. dtu.dkresearchgate.net This stepwise reduction of the organic ligand and oxidation of the metal center is a characteristic feature of lanthanide carboxylate decomposition.
The general pathway can be summarized as: Ce(RCO₂)₃ → Ce₂O(RCO₂)₄ → Ce₂O₂CO₃ → [Ce₂O₃] → CeO₂
Evolution of Gaseous Products During Decomposition
Analysis of the gases evolved during the thermal decomposition of cerium(III) carboxylates provides direct insight into the reaction mechanism. For cerium(III) butanoate, pentanoate, and hexanoate, the primary gaseous products identified via techniques like Fourier Transform Infrared (FTIR) spectroscopy are carbon dioxide (CO₂) and the corresponding symmetrical ketone. dtu.dkresearchgate.netfao.org For example, the decomposition of cerium(III) hexanoate releases CO₂ and 6-undecanone (B1294626) (C₅H₁₁COC₅H₁₁). dtu.dk
In the case of cerium(III) acetate (B1210297), the evolved gases include fragments such as CH₃CO⁺ (m/z: 43) and acetone (B3395972) ((CH₃)₂CO, m/z: 58), alongside CO₂ and CO, particularly during the breakdown of the cerium oxycarbonate intermediate. researchgate.netdergipark.org.tr This indicates that the decomposition of the carboxylate ligand primarily occurs through ketonic decarboxylation.
| Compound | Solid Intermediates | Gaseous Products |
|---|---|---|
| Cerium(III) Acetate | Ce₈O₃(CH₃CO₂)₁₈, CeO(CH₃CO₂), Ce₂O₂CO₃ | CO₂, CO, Acetone, Acetic Acid Fragments |
| Cerium(III) Butanoate | Ce₂O(C₃H₇CO₂)₄, Ce₂O₂CO₃ | CO₂, 4-Heptanone |
| Cerium(III) Pentanoate | Ce₂O(C₄H₉CO₂)₄, Ce₂O₂CO₃ | CO₂, 5-Nonanone |
| Cerium(III) Hexanoate | Ce₂O(C₅H₁₁CO₂)₄, Ce₂O₂CO₃ | CO₂, 6-Undecanone |
Influence of Atmospheric Conditions on Decomposition Mechanism
The atmospheric conditions under which thermal decomposition occurs have a profound impact on the reaction pathway, intermediate products, and final decomposition temperature. Studies comparing decomposition in inert (argon) and oxidizing (dry air) atmospheres for compounds like cerium(III) acetate and cerium(III) nitrate (B79036) highlight these differences. dergipark.org.trresearchgate.net
In an inert argon atmosphere, the decomposition of cerium(III) acetate is a multi-step process involving a series of endothermic reactions and the formation of several intermediate compounds before CeO₂ is formed at a higher temperature. dergipark.org.tr Conversely, in a dry air atmosphere, the decomposition is characterized by strong exothermic reactions related to the combustion of the organic components. dergipark.org.tr The final conversion to CeO₂ occurs at a significantly lower temperature (around 330°C) in air compared to in argon. dergipark.org.tr Similarly, the decomposition of cerium(III) nitrate in air was found to be more energetically favorable than in an argon atmosphere. researchgate.net This suggests that for cerium(III) decanoate, decomposition in air would be a more direct, oxidative process, while decomposition in an inert atmosphere would proceed through the complex intermediate pathway described previously.
Kinetics and Energetics of Thermal Transitions
Kinetic analysis of the thermal decomposition of cerium salts reveals a complex mechanism, often involving multiple, overlapping steps. researchgate.net Isoconversional methods applied to the decomposition of cerium(III) nitrate show a clear dependence of the activation energy on the degree of conversion, confirming the complexity of the process. researchgate.net
| Compound | Process | Method | Activation Energy (Ea) |
|---|---|---|---|
| Cerium(III) Acetate | Crystallization of Anhydrous Intermediate | Kissinger | 244 kJ·mol⁻¹ dergipark.org.tr |
| Cerium(III) Nitrate | Overall Decomposition (Isothermal) | Arrhenius Plot | 104 kJ·mol⁻¹ researchgate.net |
| Cerium(III) Nitrate | Overall Decomposition (in Air) | Expanded Friedman | 156 kJ·mol⁻¹ researchgate.net |
| Cerium(III) Nitrate | Overall Decomposition (in Argon) | Expanded Friedman | 232 kJ·mol⁻¹ researchgate.net |
Reactivity Studies and Reaction Mechanisms
Beyond its decomposition, the role of cerium(III) decanoate can be understood through its function as a reactive species in the synthesis of nanomaterials.
Role of Cerium(III) Decanoate as a Reactive Intermediate
Cerium(III) carboxylates, including by extension cerium(III) decanoate, are not merely precursors but are themselves key reactive intermediates in the synthesis of cerium oxide (CeO₂) materials. dergipark.org.trmdpi.com The properties of the final CeO₂ product are directly influenced by the decomposition pathway and the nature of the intermediates formed. dergipark.org.tr The controlled thermal decomposition of cerium(III) carboxylates is a common method to produce ceria nanoparticles. mdpi.com
The transformation from the initial salt to the final oxide proceeds through the aforementioned cerium oxycarboxylate and cerium oxycarbonate intermediates. dtu.dkresearchgate.net These species are highly reactive and their sequential breakdown dictates the morphology, particle size, and defect structure of the resulting ceria. The ability of cerium to switch between the +3 and +4 oxidation states is fundamental to this reactivity, allowing for the gradual oxidation of the metal center as the organic ligand is removed. mdpi.com Therefore, cerium(III) decanoate acts as a molecular building block whose controlled decomposition via reactive intermediates provides a pathway to functional oxide materials.
Dissolution and Reprecipitation Processes in Hydrothermal Systems
Hydrothermal synthesis represents a robust method for producing crystalline materials, such as cerium(IV) oxide (ceria), from precursor solutions at temperatures above 100°C and pressures exceeding 1 atm. pnpi.spb.ru For a precursor like Cerium(III) decanoate, this process is fundamentally governed by dissolution and reprecipitation mechanisms. mdpi.com In a typical hydrothermal system, the elevated temperature and pressure alter the properties of water, increasing its solvating power and facilitating the dissolution of the cerium carboxylate precursor, which may otherwise have limited solubility. mdpi.com
Once dissolved, the cerium species exist in a dynamic equilibrium within the aqueous medium. The chemical transformation, primarily the oxidation of Ce(III) to Ce(IV) and subsequent hydrolysis, leads to the formation of less soluble species like cerium hydroxide (B78521) carbonate or cerium oxide. nih.gov When the concentration of these species surpasses the saturation point under the specific hydrothermal conditions, nucleation and subsequent crystal growth occur through precipitation. pnpi.spb.ru
The control over these parameters allows for the tuning of the final product's characteristics. Studies on analogous cerium precursors have shown that varying the temperature, duration, and precursor concentration directly influences the dissolution-reprecipitation equilibrium, thereby affecting the crystallinity and morphology of the synthesized nanoparticles. pnpi.spb.runih.govresearchgate.net For instance, increasing the hydrothermal duration or temperature can promote better crystallinity and larger particle sizes by allowing more time for the ripening process to proceed. nih.gov The ratio of precursor to other reagents in the solution can also dictate the specific phase that precipitates, with evidence showing the formation of intermediate phases like cerium hydroxide carbonate (CeCO₃OH) under certain conditions. nih.gov
| Parameter | Effect on Dissolution-Reprecipitation | Impact on Final Product (e.g., Ceria Nanoparticles) | Reference |
|---|---|---|---|
| Temperature | Increases solubility of precursor and kinetics of ripening. | Promotes higher crystallinity and larger particle size. | pnpi.spb.runih.gov |
| Duration | Allows more time for Ostwald ripening to occur. | Leads to increased particle size and improved crystallinity. | pnpi.spb.runih.gov |
| Precursor Concentration | Affects nucleation density and solution supersaturation. | Influences particle size and can determine the precipitated phase. | pnpi.spb.ru |
| pH / Mineralizers | Aids in the dissolution of reagents and can influence the surface charge of particles. | Affects particle growth, morphology, and potential for agglomeration. | pnpi.spb.rumdpi.com |
Ligand Exchange and Reorganization Phenomena
The chemical reactivity of the cerium ion in Cerium(III) decanoate is profoundly influenced by its immediate coordination environment. Any transformation, particularly redox reactions, necessitates a rearrangement of the decanoate ligands surrounding the metal center. This process of ligand reorganization is a critical kinetic factor controlling the rate of electron transfer. researchgate.net
The oxidation of Ce(III) to Ce(IV) is accompanied by a significant decrease in the ionic radius of the cerium ion (by approximately 0.14 Å). researchgate.net This change requires a substantial structural adjustment in the coordination sphere; the cerium-ligand bonds must shorten to accommodate the smaller, more highly charged Ce(IV) ion. osti.gov The energy required for this rearrangement, known as the inner-sphere reorganization energy, can present a significant kinetic barrier to the oxidation process. researchgate.net If the decanoate ligands are sterically bulky or rigidly bound, this reorganization can be slow, thereby impeding the rate of electron transfer. researchgate.net
Before an electron transfer can occur at an interface, the solvation sphere around the cerium complex must be broken, and the ligands must reorganize. researchgate.net In aqueous hydrothermal systems, water molecules can compete with the decanoate ligands for coordination sites on the Ce(III) ion. This can lead to ligand exchange equilibria, where one or more decanoate ligands are temporarily replaced by water molecules. Such exchange phenomena can alter the reactivity and redox potential of the cerium center.
The thermodynamic properties of the Ce(III)/Ce(IV) couple are strongly dependent on the nature and arrangement of the coordinating ligands. soton.ac.uk The presence of carboxylate ligands like decanoate stabilizes the Ce(III) state, and the energy required to reorganize these ligands upon oxidation directly impacts the standard electrode potential of the reaction. researchgate.netsoton.ac.uk This principle is illustrated by the wide variation in the measured redox potential of the Ce(III)/Ce(IV) couple in different acidic media, where various anions compete to coordinate with the cerium ion. soton.ac.uk For Cerium(III) decanoate, the binding of the carboxylate groups influences the electronic structure of the metal center, thereby tuning its redox behavior.
Oxidation/Reduction Chemistry of Cerium(III) Decanoate Species
A defining feature of cerium chemistry is the accessibility of the +4 oxidation state, a property unique among the lanthanides. wikipedia.org The primary redox transformation involving Cerium(III) decanoate is its oxidation from the Ce(III) (4f¹ electronic configuration) state to the Ce(IV) (4f⁰ configuration). osti.govrsc.org This one-electron oxidation is the foundational step in the synthesis of ceria (CeO₂) from Ce(III) precursors. dtu.dkresearchgate.net
The Ce(III)/Ce(IV) redox reaction is more complex than a simple, direct electron transfer. Mechanistic studies on analogous systems suggest the involvement of complex intermediate species. rsc.org During the thermal decomposition or hydrothermal treatment of cerium carboxylates, the oxidation process may proceed through the formation of intermediate cerium-oxycarbonate or oxy-carboxylate species before the final formation of CeO₂. dtu.dk The mechanism of oxidation of the cerium center is coupled with the fate of the decanoate ligand. Under certain conditions, such as upon irradiation with light, Ce(IV)-carboxylate complexes can undergo facile decarboxylation via homolysis of the Ce–O bond. nih.govnih.gov While this describes a reduction pathway for Ce(IV), it provides insight into the intimate electronic coupling between the metal center and the carboxylate ligand, which is central to the oxidation of the Ce(III) precursor.
The thermodynamic driving force for the oxidation is captured by the standard redox potential (E°) of the Ce⁴⁺/Ce³⁺ couple. This potential is not fixed but varies significantly depending on the chemical environment, particularly the nature of the ligands coordinated to the cerium ion. soton.ac.ukwikipedia.org The coordination of decanoate ligands influences this potential. While a representative value in some media is around +1.72 V, the actual potential for a Cerium(III) decanoate complex will be modulated by the stabilization afforded by the carboxylate groups. soton.ac.ukwikipedia.org The general reaction can be summarized as:
Ce(III)(C₉H₁₉COO)₃ ⇌ [Ce(IV) Species] + e⁻
| Finding | Mechanistic Implication for Cerium(III) Decanoate | Reference |
|---|---|---|
| The Ce(IV)/Ce(III) redox potential is highly dependent on the coordinating ligand and medium. | The decanoate ligand environment directly tunes the thermodynamic ease of oxidation. | soton.ac.ukwikipedia.org |
| Oxidation of Ce(III) to Ce(IV) is accompanied by a significant decrease in ionic radius. | Requires substantial reorganization of the decanoate ligands, creating a kinetic barrier. | researchgate.net |
| Thermal decomposition of Ce(III) carboxylates proceeds via intermediate oxy-carbonate species. | Oxidation is not a single step but involves intermediate structures where ligands are partially decomposed. | dtu.dk |
| Ce(IV)-carboxylate complexes can undergo photoreduction via Ce-O bond homolysis and decarboxylation. | Highlights the electronic coupling between the cerium center and the carboxylate group, relevant to the oxidation mechanism. | nih.govnih.gov |
| The Ce(IV)/Ce(III) reaction mechanism involves complex intermediate species, not simple electron transfer. | The decanoate ligands are likely active participants in the electron transfer pathway, possibly forming bridged intermediates. | rsc.org |
Advanced Materials Science Applications of Cerium Iii Decanoate
Precursors for Functional Cerium-Based Materials
Cerium(III) decanoate (B1226879) serves as a critical starting material for a variety of functional cerium-based materials. Its decomposition characteristics and reactivity are leveraged to produce materials with tailored morphologies and compositions, including cerium oxide nanoparticles, hybrid organic-inorganic systems, and specialized thin films.
Synthesis of Cerium Oxide Nanoparticles with Controlled Morphology
Cerium(III) decanoate is instrumental in the synthesis of cerium oxide (CeO₂) nanoparticles with controlled size and shape. The thermal decomposition of cerium(III) decanoate is a key method for producing these nanoparticles. researchgate.net In supercritical hydrothermal synthesis, cerium(III) decanoate acts as an intermediate in the dissolution and reprecipitation process that leads to the formation of CeO₂. The presence of decanoic acid and water can accelerate this cycle, promoting particle growth. acs.orgrsc.org
The morphology of the resulting CeO₂ nanoparticles is influenced by the valence state of the cerium precursor. acs.org While trivalent cerium precursors like cerium(III) decanoate can be used, the process often involves the formation of cerium(III) hydroxide (B78521) (Ce(OH)₃) as an intermediate, which can impact the uniformity of the final CeO₂ nanoparticles. acs.org The addition of decanoic acid can suppress the formation of this hydroxide intermediate, leading to the direct synthesis of CeO₂ particles, although they may be less uniform than those produced from a tetravalent cerium precursor. acs.org
The concentration of reactants and reaction conditions also play a crucial role in determining the final nanoparticle morphology. For instance, in supercritical hydrothermal treatments, higher temperatures can increase the kinetics of complex formation and reprecipitation, thereby promoting particle growth. rsc.org This level of control is essential for tailoring the properties of CeO₂ nanoparticles for specific applications, such as in catalysis and biomedical fields. researchgate.net
Table 1: Influence of Synthesis Parameters on Cerium Oxide Nanoparticle Characteristics
| Parameter | Effect on Nanoparticle Synthesis | Reference |
| Cerium Precursor Valence | Influences the formation pathway and uniformity of CeO₂ nanoparticles. Trivalent precursors may form hydroxide intermediates. | acs.org |
| Decanoic Acid Concentration | Can suppress the formation of cerium(III) hydroxide, promoting direct CeO₂ formation. | acs.org |
| Water Content | Promotes the reprecipitation of cerium decanoate to CeO₂, accelerating the dissolution-reprecipitation cycle. | acs.orgrsc.org |
| Temperature | Higher temperatures in supercritical hydrothermal synthesis increase the rate of particle growth. | rsc.org |
Fabrication of Hybrid Organic-Inorganic Nanomaterials
Cerium(III) decanoate is a valuable building block in the fabrication of hybrid organic-inorganic nanomaterials. These materials combine the properties of both organic and inorganic components, leading to novel functionalities. The decanoate ligand in cerium(III) decanoate can act as the organic component, or the cerium precursor can be integrated into a larger organic or polymeric matrix.
The synthesis of these hybrid materials often involves the controlled reaction of the cerium precursor with other organic molecules or polymers. For example, cerium-based hybrid thin films have been created using atomic/molecular layer deposition (ALD/MLD) with a cerium(III) guanidinate precursor and organic molecules like terephthalic acid. rsc.org This demonstrates the potential for creating highly tailored hybrid materials with specific properties, such as high UV absorption. rsc.org
In other approaches, cerium oxide nanoparticles derived from precursors like cerium(III) nitrate (B79036) are incorporated into polymer matrices to form nanocomposites. nih.govnih.gov These nanocomposites can exhibit enhanced mechanical, thermal, and biomedical properties. nih.gov The ability to functionalize the surface of cerium oxide nanoparticles, sometimes with organic molecules similar to decanoate, allows for better dispersion and interaction with the polymer matrix.
Development of Thin Films and Coatings
Cerium(III) decanoate and related cerium carboxylates are utilized in the development of thin films and coatings with a range of applications. These coatings can provide corrosion protection, optical functionalities, and catalytic properties.
Cerium-based conversion coatings are an environmentally friendly alternative to traditional chromate (B82759) coatings for corrosion protection of metals like magnesium alloys. frontiersin.org While some research has focused on cerium(III) nitrate or chloride as the precursor, the principle of forming a protective cerium oxide or hydroxide layer is central. researchgate.netresearchgate.net The organic component of cerium(III) decanoate could potentially be leveraged to enhance the adhesion and barrier properties of such coatings.
In the realm of optical coatings, cerium(III) fluoride (B91410) is used for its transparency from the UV to the MIR spectral range. merckgroup.com While not directly cerium(III) decanoate, this highlights the utility of cerium(III) compounds in thin film applications. The deposition of cerium oxide thin films can be achieved through various methods, including sol-gel techniques using precursors like cerium nitrate. researchgate.net The properties of these films are highly dependent on the deposition conditions and subsequent annealing temperatures. researchgate.netmdpi.com
Role in Polymer Science and Nanocomposite Formulation
The unique chemical nature of cerium(III) decanoate also lends itself to applications in polymer science, both in initiating polymerization and in creating advanced nanocomposite materials with enhanced functionalities.
Initiation of Polymerization Processes
Cerium ions, particularly Ce(IV), are known to initiate polymerization reactions. rsc.orgredalyc.org While cerium(III) is more stable, it can be oxidized to Ce(IV) to act as an initiator. For instance, ceric ammonium (B1175870) nitrate (CAN) is a well-known initiator for grafting polymerization onto cellulose (B213188) nanocrystals. rsc.org This process typically requires acidic conditions, but recent work has shown the feasibility of acid-free initiation. rsc.org
Although direct initiation by cerium(III) decanoate is less common, its thermal decomposition could generate radicals capable of initiating polymerization. More commonly, cerium compounds are used in conjunction with other reagents to form an initiating system. For example, a cerium(III) chloride and sodium iodide system has been shown to be an efficient catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLLA). nih.gov This suggests that cerium(III) complexes, in general, have significant potential in catalyzing polymerization reactions. nih.gov
Incorporation into Polymeric Matrices for Enhanced Properties
The incorporation of cerium-based nanoparticles, often synthesized from precursors like cerium(III) compounds, into polymeric matrices is a key strategy for developing advanced nanocomposites. These nanocomposites can exhibit significantly improved mechanical, thermal, and functional properties compared to the neat polymer.
For instance, the addition of ceria nanoparticles to poly(ether-ester) block copolymers enhances their mechanical strength, thermal stability, and photostability. nih.gov The nanoparticles act as reinforcing fillers and can also impart specific functionalities, such as UV absorption or antioxidant properties. wikipedia.org The dispersion of the nanoparticles within the polymer matrix is crucial for achieving these enhancements, and the organic ligands of a precursor like cerium(III) decanoate can aid in this process by improving compatibility between the inorganic nanoparticles and the organic polymer.
Lubrication Chemistry and Tribological Enhancement
Cerium(III) decanoate has emerged as a compound of interest in the field of advanced materials science, particularly for its application in lubrication technology. Its unique chemical structure, combining the reactive cerium cation with a long-chain carboxylate, allows it to function effectively as a lubricant additive, enhancing the tribological properties of base oils. The following sections delve into the specific roles and mechanisms of Cerium(III) decanoate in lubricant systems.
Additive Functions in Lubricant Systems
As a lubricant additive, Cerium(III) decanoate, a type of metal soap, primarily functions to improve the anti-wear and friction-reducing characteristics of lubricating oils. researchgate.netherts.ac.uk Metal carboxylates, such as cerium stearate (B1226849) and cerium octoate, are known for their utility in various industrial applications, including as lubricants. researchgate.netatamanchemicals.com The long hydrocarbon chain of the decanoate anion provides solubility in non-polar base oils, a critical property for a lubricant additive.
The primary functions of Cerium(III) decanoate in a lubricant system include:
Anti-Wear Properties: The compound helps to prevent wear and tear on machinery and equipment by forming a protective layer on metal surfaces. herts.ac.uk
Friction Reduction: It is effective in reducing the coefficient of friction between moving parts, which contributes to improved efficiency and reduced energy consumption. herts.ac.uk
Load-Carrying Capacity: The presence of cerium compounds can enhance the ability of a lubricant to withstand high pressures and loads. researchgate.net
Research on related rare-earth carboxylates has demonstrated significant improvements in lubricant performance. For instance, a study on mixed rare-earth alkylsalicylates in a base oil showed a notable reduction in wear and friction. researchgate.net
Table 1: Tribological Performance of a Related Rare-Earth Carboxylate Additive
| Property | Base Oil | Base Oil + Rare-Earth Alkylsalicylate |
| Max Non-Seizure Load (P_B), N | 696 | 980 |
| Weld Point (P_D), N | 2450 | 3920 |
| Mean Wear Scar Diameter (d), mm | 0.52 (at 392 N) | 0.41 (at 392 N) |
| Friction Coefficient | ~0.09 | ~0.06 |
This table presents data from a study on a mixed rare-earth alkylsalicylate, a compound functionally similar to Cerium(III) decanoate, to illustrate the potential performance enhancements. researchgate.net
Surface Modification and Friction Reduction Mechanisms
The efficacy of Cerium(III) decanoate as a lubricant additive is rooted in its ability to modify the surfaces of interacting metallic components. The mechanism is believed to involve the formation of a durable, low-shear-strength boundary film on the metal surfaces.
The process of surface modification can be understood through the following steps:
Adsorption: The polar carboxylate end of the Cerium(III) decanoate molecule is attracted to the metal surface, leading to the adsorption of the additive onto the friction surfaces.
Tribochemical Reaction: Under the high pressure and temperature conditions generated at the points of asperity contact between moving surfaces, a tribochemical reaction is initiated. This reaction is thought to involve the decomposition of the cerium carboxylate.
Film Formation: The reaction products, likely including cerium oxides and other complex cerium compounds, form a thin, protective tribofilm on the metal surfaces. researchgate.net This film acts as a sacrificial layer, preventing direct metal-to-metal contact and thereby reducing both friction and wear.
Studies on similar rare-earth compounds have confirmed the presence of a boundary lubricating film composed of organic acids and rare earth oxides on rubbed surfaces. researchgate.net The ability of cerium to exist in both the +3 and +4 oxidation states may also play a role in the film's protective properties. samaterials.com This film effectively separates the moving surfaces, leading to a significant reduction in the coefficient of friction and minimizing material loss from wear.
Catalytic Performance and Mechanistic Insights of Cerium Iii Decanoate Derived Systems
Catalysis in Organic Transformations
Cerium-based catalysts, including those derived from cerium(III) decanoate (B1226879), are promising for various organic reactions due to cerium's abundance and the unique reactivity of its Ce(IV)/Ce(III) redox couple. acs.orgnih.gov These catalysts can activate molecular oxygen and facilitate radical generation, making them suitable for a variety of transformations under mild conditions. acs.orgnih.gov
Cerium-catalyzed systems are effective for the aerobic oxidation of alcohols. For instance, inexpensive and commercially available CeCl₃·7H₂O can act as a photocatalyst for the aerobic oxidation of benzylic alcohols to aldehydes and ketones, using air as the oxidant. beilstein-journals.org The mechanism is believed to involve the in-situ formation of a Ce(III)-alkoxide species, which is then oxidized to a Ce(IV)-alkoxide complex. beilstein-journals.org Photolysis of this Ce(IV) complex regenerates the Ce(III) species and produces an oxygen-centered radical that drives the oxidation. beilstein-journals.org This method is notable for its ability to selectively oxidize primary benzylic alcohols to aldehydes without significant over-oxidation to carboxylic acids. beilstein-journals.org
Research has also explored dinuclear cerium(III) complexes as catalysts for the N-oxyl radical-free aerobic oxidation of alcohols. sci-hub.se These systems highlight the potential of designing specific cerium complexes to achieve high catalytic activity and selectivity. Furthermore, cerium-based metal-organic frameworks (MOFs) have shown promise as heterogeneous photocatalysts for the selective oxidation of benzylic alcohols to their corresponding aldehydes. csic.es
A key aspect of these reactions is the ability of cerium catalysts to facilitate dehydroxymethylation, converting primary alcohols into alkyl synthons with one less carbon atom. nih.gov This transformation proceeds via a ligand-to-metal charge transfer mechanism, generating nucleophilic radicals that can participate in various subsequent reactions. nih.gov
Table 1: Selected Examples of Cerium-Catalyzed Alcohol Oxidation
| Catalyst System | Substrate | Product | Key Features |
|---|---|---|---|
| CeCl₃·7H₂O / visible light / air | Benzylic alcohols | Aldehydes and ketones | Inexpensive catalyst, mild conditions, good to moderate yields. beilstein-journals.org |
| Dinuclear Ce(III) complexes | Alcohols | Aldehydes | N-oxyl radical-free, intramolecular redox process. sci-hub.se |
| Zirconium-cerium-MOFs | Benzylic alcohols | Aldehydes | Heterogeneous photocatalyst, selective oxidation. csic.es |
| Cerium photocatalyst | Primary alcohols | Alkyl radicals (dehydroxymethylation) | Forms alkyl synthons with one less carbon, redox-neutral. nih.gov |
Ceria (CeO₂) based catalysts have demonstrated superiority in the ketonization of carboxylic acids to produce ketones, exhibiting high activity, selectivity, and stability. researchgate.net This reaction is significant for upgrading bio-oils by converting corrosive carboxylic acids into more valuable, less corrosive ketones. researchgate.netresearchgate.net The process involves the coupling of two carboxylic acid molecules to form a larger ketone, with the elimination of CO₂ and H₂O. researchgate.net
The mechanism on ceria catalysts is thought to involve the formation of surface carboxylates. mdpi.comsemanticscholar.org The strong Lewis-base sites on the ceria surface interact with carboxylic acids to form these intermediates, which then transform into ketones. mdpi.comsemanticscholar.org Studies on the ketonization of acetic and decanoic acids have shown that ceria-based catalysts can effectively produce methyl nonyl ketone. researchgate.net
Furthermore, ceria can catalyze the ketonization of aldehydes. researchgate.net The proposed pathway involves the initial oxidation of the aldehyde to the corresponding carboxylic acid, which then undergoes ketonization. researchgate.net This process can achieve high ketone yields, making it a valuable synthetic route. researchgate.net
Table 2: Performance of Ceria-Based Catalysts in Ketonization Reactions
| Catalyst | Reactants | Main Product | Conversion/Yield |
|---|---|---|---|
| CeO₂/Al₂O₃ | Acetic acid and cyclopropanecarboxylic acid | Methyl cyclopropyl (B3062369) ketone | 99% conversion, 68% selectivity. researchgate.net |
| Nano-CeO₂ (<15 nm) | Aldehydes | Ketones | ~80% ketone yield. researchgate.net |
| CeO₂/SiO₂ | Propionic acid | 3-Pentanone | >93% selectivity. mdpi.com |
Cerium(III) complexes have been developed as highly active homogeneous catalysts for the ring-opening polymerization of lactide to produce cyclic polylactide (cPLA). chemistryviews.org Specifically, Ce(III) complexes bearing N-heterocyclic carbene (NHC) ligands have shown exceptional activity, enabling the synthesis of high-molar-mass cPLA at low catalyst loadings. chemistryviews.org The nature of the NHC ligand (saturated vs. unsaturated) influences the catalytic activity. chemistryviews.org
In the realm of diene polymerization, catalyst compositions containing a lanthanide compound, such as neodymium decanoate, are utilized. google.com While this specific patent focuses on neodymium, it highlights the general use of lanthanide carboxylates in this field. Zirconium carboxylates, synthesized electrochemically, have been shown to catalyze the homogeneous oligomerization and polymerization of ethylene (B1197577) in the presence of an organoaluminum co-catalyst. mdpi.com The structure of the resulting product is highly dependent on the nature of the co-catalyst. mdpi.com The study notes a similar structural effect in cerium(III) carboxylates, suggesting their potential in this area. mdpi.com
The unique acid-base and redox properties of ceria-based materials enable their use in a variety of other organic reactions. mdpi.comsemanticscholar.org The surface of ceria possesses both weak Lewis and Brønsted acid sites and a high density of strong Lewis-base sites. mdpi.comsemanticscholar.org This dual character allows it to catalyze a range of transformations.
Cerium-based catalysts are effective in the degradation of organic pollutants. For example, a graphite-supported CeO₂ catalyst has been shown to be active in the ozonation of diethyl phthalate (B1215562) (DEP). mdpi.com The catalytic activity is attributed to the ability of CeO₂ to efficiently convert ozone into highly reactive hydroxyl radicals. mdpi.com
Furthermore, cerium photocatalysis has been employed for the C-H alkenylation and alkynylation of alkanes. chemistryviews.org A CeCl₃-based system can generate a chlorine radical upon irradiation, which initiates a hydrogen atom transfer (HAT) process, leading to the functionalization of a variety of alkanes in good yields. chemistryviews.org
Role of Cerium(III)/Cerium(IV) Redox Cycling in Catalysis
The catalytic activity of many cerium-based systems is fundamentally linked to the reversible Ce(III)/Ce(IV) redox couple. acs.orgnih.gov This redox cycling allows cerium to act as a one-electron transfer agent, facilitating a wide array of reactions.
In photocatalytic processes, the Ce(III)/Ce(IV) couple plays a pivotal role. researchgate.net Under UV irradiation, Ce(III) can be oxidized to Ce(IV) while generating an electron. researchgate.net This electron can then react with molecular oxygen to form superoxide (B77818) radicals, while the resulting hole can react with water to produce hydroxyl radicals. The subsequent reduction of Ce(IV) back to Ce(III) completes the catalytic cycle. researchgate.net The efficiency of this process is influenced by the surrounding ligands and the reaction environment. researchgate.net
The structure of cerium ions in solution is crucial for understanding the redox mechanism. In sulfuric acid, for instance, Ce(III) is coordinated by nine water molecules, while Ce(IV) complexes with water and three bisulfate ions. nih.gov Despite this change in the first coordination shell, the electron transfer is thought to be an outer-sphere process, preceded by a chemical step involving ligand exchange. nih.gov
Heterogeneous vs. Homogeneous Catalysis Paradigms
Cerium(III) decanoate and its derivatives can be employed in both homogeneous and heterogeneous catalytic systems, each with its own set of advantages and disadvantages.
Homogeneous catalysis , where the catalyst is in the same phase as the reactants, often offers higher selectivity and activity due to well-defined active sites. fiveable.me Cerium complexes, such as those used for lactide polymerization and alcohol oxidation, are examples of homogeneous catalysts. acs.orgnih.govchemistryviews.org They can be readily modified to tune their catalytic properties. researchgate.net However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can complicate purification and prevent catalyst recycling. fiveable.meresearchgate.net
Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, provides the major advantage of easy separation and reusability. fiveable.meresearchgate.net Ceria-based materials, such as CeO₂ supported on silica (B1680970) or alumina (B75360) for ketonization, are classic examples of heterogeneous catalysts. researchgate.netmdpi.com These catalysts are often more thermally stable and robust. researchgate.net However, they may have a variety of active sites, potentially leading to lower selectivity compared to their homogeneous counterparts. fiveable.me The catalytic performance can also be influenced by the properties of the support material. researchgate.net
Recent research has focused on bridging the gap between these two paradigms. For example, cerium-based MOFs represent a class of materials that combine the well-defined active sites characteristic of homogeneous catalysts with the recyclability of heterogeneous systems. csic.es Similarly, a Ce(III) phosphinate has been shown to act as a homogeneous catalyst for sulfoxidation, while a related Ce(IV) phosphostibonate acts as a heterogeneous catalyst for the same reaction, highlighting how the catalyst's structure can dictate its phase of operation. nih.gov
Table 3: Comparison of Homogeneous and Heterogeneous Cerium Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Catalyst Phase | Same as reactants. fiveable.me | Different from reactants. fiveable.me |
| Separation | Difficult. fiveable.me | Easy. fiveable.me |
| Selectivity | Generally higher. fiveable.me | Can be lower due to multiple active sites. fiveable.me |
| Recyclability | Difficult. fiveable.me | Generally easy. fiveable.meresearchgate.net |
| Thermal Stability | Often lower. researchgate.net | Often higher. researchgate.net |
| Example | Ce(III)-NHC complexes for cPLA synthesis. chemistryviews.org | CeO₂/SiO₂ for ketonization. mdpi.com |
Regeneration and Reusability of Cerium(III) Decanoate Catalysts
Detailed research findings, including data on regeneration methods and the efficiency of reused Cerium(3+) decanoate catalysts, are not present in the current body of scientific literature. Studies on cerium-based catalysts typically explore materials such as cerium oxide (CeO₂), cerium-based metal-organic frameworks (MOFs), or cerium salts supported on various materials. While these studies often include extensive data on catalyst regeneration and reusability, this information is specific to those particular systems and cannot be extrapolated to this compound.
For instance, research on cerium oxide nanoparticles and cerium-based composite catalysts details various regeneration strategies, including washing with solvents, calcination, and other thermal treatments, often accompanied by data tables showing the catalyst's performance over multiple cycles. However, no such studies have been published for this compound.
Scientific investigations have noted the formation of a cerium(III) decanoate complex during the supercritical hydrothermal treatment of cerium oxide with decanoic acid. This research focused on the role of cerium(III) decanoate as an intermediate in the dissolution and reprecipitation process that leads to the growth of CeO₂ particles, rather than on the catalytic properties of the cerium(III) decanoate complex itself.
Consequently, there are no available data tables or detailed research findings to include in a discussion on the regeneration and reusability of this compound catalysts.
Interactions with Surfaces and Interfacial Phenomena
Adsorption Behavior of Decanoate (B1226879) Ligands on Metal Oxide Surfaces
The adsorption of carboxylates, such as decanoate, onto metal oxide surfaces is a critical phenomenon that underpins many applications, including nanoparticle stabilization and surface functionalization. The process is primarily driven by the strong affinity of the carboxylate headgroup (-COO⁻) for the metal cations on the oxide surface (e.g., Ce⁴⁺ on ceria, Zr⁴⁺ on zirconia).
Research findings, primarily from Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), have elucidated the specific binding mechanisms. When decanoic acid or a decanoate salt is introduced to a system containing metal oxide nanoparticles, the decanoate ligand chemisorbs onto the surface. The nature of this chemical bond can be categorized into several coordination modes, which are distinguishable by the vibrational frequencies of the carboxylate group. The frequency separation (Δν) between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching bands in the FTIR spectrum is a key diagnostic tool.
Bidentate Bridging: In this mode, the two oxygen atoms of the carboxylate group bond to two different surface metal cations. This typically results in a small frequency separation (Δν ≈ 110-170 cm⁻¹), similar to that of the ionic salt. This mode is often associated with the formation of a stable, well-ordered monolayer.
Bidentate Chelating: Here, both oxygen atoms bind to the same surface metal cation. This configuration leads to a significantly smaller frequency separation (Δν < 100 cm⁻¹).
Monodentate: In this case, only one of the carboxylate oxygen atoms is bonded to a surface metal cation, which results in a large frequency separation (Δν > 200 cm⁻¹), approaching that of an ester.
Studies on cerium(IV) oxide (ceria, CeO₂) nanoparticles show that decanoate ligands preferentially adopt a bidentate bridging coordination. This strong interaction leads to the formation of a robust organic layer where the long, nonpolar decyl chains (C₉H₁₉) are oriented away from the nanoparticle surface, creating a hydrophobic shell [3, 6]. This adsorption is a key step in rendering the inherently hydrophilic metal oxide nanoparticles dispersible in nonpolar organic solvents.
| Binding Mode | Asymmetric Stretch (νas(COO⁻)) (cm⁻¹) | Symmetric Stretch (νs(COO⁻)) (cm⁻¹) | Frequency Separation (Δν) (cm⁻¹) | Reference Ion (Sodium Decanoate) |
|---|---|---|---|---|
| Bidentate Bridging | ~1530 - 1560 | ~1400 - 1440 | 110 - 170 | Δν ≈ Δνionic |
| Bidentate Chelating | ~1510 - 1540 | ~1430 - 1450 | < 100 | Δν < Δνionic |
| Monodentate | ~1590 - 1650 | ~1380 - 1420 | > 200 | Δν > Δνionic |
Surface Modification Effects on Material Properties
The adsorption of decanoate ligands, leading to the formation of a cerium decanoate-like layer on a surface, profoundly alters the material's properties. This modification is leveraged to control surface energy, improve colloidal stability, and impart protective functions [5, 7].
One of the most significant effects is the change in wettability. Metal oxide surfaces are typically hydrophilic, exhibiting low water contact angles. Upon modification with decanoate, the surface becomes covered by a layer of oriented, nonpolar alkyl chains. This transforms the surface from hydrophilic to hydrophobic, as evidenced by a dramatic increase in the water contact angle, often exceeding 120-140°. This effect is crucial for creating water-repellent coatings and for preventing water-induced degradation .
This induced hydrophobicity is also fundamental to achieving colloidal stability of nanoparticles in non-polar media. Unmodified ceria nanoparticles, for example, will readily agglomerate and settle in solvents like toluene (B28343) or hexane (B92381) due to unfavorable surface interactions. After surface modification with decanoate, the nanoparticles acquire an organic, "solvent-philic" shell that provides steric stabilization. This prevents the particles from approaching each other closely, overcoming van der Waals attractive forces and allowing for the formation of stable, transparent dispersions .
Furthermore, the formation of a dense, hydrophobic cerium decanoate film on metal substrates (such as aluminum or steel alloys) serves as an effective corrosion barrier. The film acts in two ways: first, as a physical barrier that isolates the metal from the corrosive environment (e.g., moisture, chloride ions), and second, the cerium(3+) ions can provide an "active" corrosion inhibition effect by precipitating at cathodic sites to block electrochemical reactions.
| Material / Substrate | Property Measured | State Before Modification | State After Modification | Primary Significance |
|---|---|---|---|---|
| Cerium(IV) Oxide Nanoparticles | Dispersion in Toluene | Unstable, rapid agglomeration and sedimentation | Stable, transparent colloidal dispersion | Enables use in non-aqueous systems (e.g., polymer composites, lubricants) |
| Zirconium(IV) Oxide Surface | Water Contact Angle | ~20° (Hydrophilic) | >130° (Hydrophobic) | Creation of water-repellent surfaces |
| AA2024 Aluminum Alloy | Corrosion Resistance | Susceptible to pitting corrosion in saline solution | Significantly reduced corrosion current density | Enhanced corrosion protection for aerospace alloys |
Interfacial Reaction Kinetics and Mass Transfer Phenomena
Ce³⁺(aq) + 3(HR)₂(org) ⇌ CeR₃(HR)₃(org) + 3H⁺(aq)
Where HR represents decanoic acid and R represents the decanoate anion. Scientific studies indicate that the reaction occurs at or very near the liquid-liquid interface rather than in the bulk of either phase. The rate of extraction is a complex function of several variables, including the interfacial area, the concentrations of Ce³⁺ and decanoic acid, and the pH of the aqueous phase.
The kinetics are often described by a rate law. For the extraction of cerium(III) by decanoic acid, the rate of extraction (V) has been shown to depend on the concentrations of cerium, decanoic acid dimer, and hydrogen ions, following an expression of the form:
V = k * [Ce³⁺]ᵃ * [(HR)₂]ᵇ * [H⁺]ᶜ
Where k is the rate constant and a, b, and c are the reaction orders. Experimental work has shown that the reaction order with respect to cerium(III) is typically 1 (a=1). The dependence on the decanoic acid dimer concentration is often found to be 1 (b=1), while the rate is inversely proportional to the hydrogen ion concentration, with an order of -1 (c=-1) . This suggests that the rate-determining step involves the reaction of a hydrolyzed cerium species (e.g., Ce(OH)²⁺) with a decanoic acid dimer at the interface.
Kinetically Controlled: At high levels of agitation where mass transfer is rapid, the rate is limited by the intrinsic speed of the chemical reaction at the interface.
Diffusion-Controlled: Under poor mixing conditions, the rate is limited by the transport of reactants (e.g., Ce³⁺ ions) from the bulk aqueous phase to the interface.
Understanding these kinetic and mass transfer limitations is essential for optimizing industrial processes like rare-earth element separation.
| Parameter | Reported Finding / Value | Experimental System | Proposed Mechanism Implication |
|---|---|---|---|
| Reaction Order w.r.t. [Ce³⁺] | 1.0 | Liquid-liquid extraction (e.g., aqueous nitrate (B79036)/organic kerosene) | A single cerium ion is involved in the rate-determining step. |
| Reaction Order w.r.t. [(HR)₂] | 1.0 | Liquid-liquid extraction | A decanoic acid dimer is the reacting extractant species. |
| Reaction Order w.r.t. [H⁺] | -1.0 | Liquid-liquid extraction | Suggests the reaction of a hydrolyzed cerium species (Ce(OH)²⁺) or the deprotonation of an intermediate complex is key. |
| Rate-Limiting Regime | Transitions from kinetic to diffusion control | Dependent on stirring speed and reactant concentrations | Process optimization requires balancing interfacial reaction rate with mass transfer efficiency. |
Computational and Theoretical Chemical Studies of Cerium Iii Decanoate
Mechanistic Modeling of Cerium(III) Decanoate (B1226879) Reactivity
No mechanistic modeling studies concerning the reactivity of cerium(III) decanoate were identified. Research into the reactivity of cerium compounds often centers on their catalytic properties, particularly in oxidation reactions involving the Ce(III)/Ce(IV) redox couple. However, specific theoretical models detailing reaction pathways, transition states, or activation energies for reactions involving cerium(III) decanoate are not present in the searched literature.
Prediction of Structural and Thermodynamic Properties
There are no published theoretical predictions of the structural and thermodynamic properties of cerium(III) decanoate. Consequently, no data tables for predicted properties such as enthalpy of formation, Gibbs free energy, or specific heat capacity for this compound can be provided.
Advanced Spectroscopic and Diffraction Studies for Fundamental Understanding
Synchrotron-Based X-ray Techniques (XANES, EXAFS, XRD)
Synchrotron radiation, with its high brilliance and tunable energy, enables a suite of powerful X-ray techniques for the in-depth characterization of materials. nrel.gov For cerium compounds, these methods are particularly valuable for probing the local atomic and electronic structures.
Elucidation of Oxidation States and Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a highly specific tool for determining the electronic state and local structure of a specific element within a compound. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
X-ray Absorption Near-Edge Structure (XANES): The Ce L3-edge XANES spectrum is highly sensitive to the oxidation state of the cerium ion. nih.gov The spectrum for a Ce(III) compound, such as Cerium(3+) decanoate (B1226879), is characterized by a single, strong peak (white line) at an energy around 5724 eV. researchgate.netresearchgate.net This is distinctly different from a Ce(IV) species, which exhibits a characteristic double-peak feature at higher energies (approximately 5729 eV and 5737 eV), arising from the mixed valence ground state. researchgate.netresearchgate.net This clear distinction allows for the unambiguous confirmation of the +3 oxidation state of cerium in the decanoate complex and can be used to quantify the ratio of Ce(III) to Ce(IV) in mixed-valence systems. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region of the spectrum, at energies above the absorption edge, contains information about the local atomic environment around the central cerium atom. Analysis of the EXAFS oscillations can determine the type of neighboring atoms, their distance from the cerium ion (bond length), and the number of these neighbors (coordination number). researchgate.netacs.org For a Cerium(3+) decanoate complex, EXAFS would reveal the Ce-O bond distances and the coordination number of the cerium ion with the oxygen atoms of the decanoate carboxyl groups. In analogous cerium(III) complexes, Ce-O bond distances are typically in the range of 2.24 Å. nih.gov This data is fundamental for constructing a model of the primary coordination sphere of the cerium ion.
The following table summarizes typical information obtained from XAS for Cerium(III) compounds.
| Technique | Information Derived | Typical Findings for Cerium(III) Compounds |
| XANES | Oxidation State | A single, intense peak around 5724 eV confirms the Ce(III) state. researchgate.netresearchgate.net |
| EXAFS | Coordination Number (CN) | Varies depending on the ligands; for carboxylates, CNs of 8 or 9 are common. nih.gov |
| Bond Distance | Ce-O bond lengths are determined with high precision (typically ~2.2-2.5 Å). acs.orgnih.gov | |
| Neighboring Atoms | Identifies oxygen as the primary coordinating atom from the decanoate ligands. |
X-ray Diffraction (XRD): While XAS probes the local, non-crystalline environment, XRD provides information on the long-range crystalline order of a solid material. A synchrotron powder XRD study of a crystalline this compound sample would yield a diffraction pattern with sharp peaks. nrel.govosti.gov The positions and intensities of these peaks are a unique fingerprint of the material's crystal structure. By analyzing this pattern, one can determine the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice, providing a complete structural model. For instance, studies on similar lanthanide-carboxylate materials have used XRD to characterize their layered or framework structures. nih.govfrontiersin.org
In-situ and Operando Studies of Reaction Dynamics
A significant advantage of synchrotron-based techniques is their applicability under real-time reaction conditions. In-situ and operando studies allow researchers to observe structural and electronic changes as they happen. researchgate.netresearchgate.net For this compound, one could use time-resolved XRD to monitor changes in the crystal structure during thermal decomposition or a solid-state reaction. researchgate.net Similarly, in-situ XANES could track changes in the cerium oxidation state if the compound were involved in a redox reaction, providing critical mechanistic insights. nih.gov Such studies are essential for understanding the material's stability, reactivity, and the pathways through which it transforms.
Electron Microscopy Techniques (TEM, SEM, HRTEM) for Morphological and Nanoscale Structural Analysis
Electron microscopy techniques are indispensable for visualizing the physical form and structure of materials from the micrometer to the angstrom scale.
Scanning Electron Microscopy (SEM): SEM is used to image the surface morphology of the bulk material. For a powdered sample of this compound, SEM would reveal the size, shape, and surface texture of the particles or agglomerates. This is crucial for understanding the material's physical properties, such as its flowability and surface area.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): TEM provides higher magnification images, allowing for the visualization of individual nanoparticles or crystallites. nih.gov It can determine particle size distributions and detailed morphology. researchgate.net HRTEM can resolve the atomic lattice of a crystalline material, providing direct visual evidence of the crystal structure and revealing any crystalline defects. For this compound prepared as a nanomaterial, TEM and HRTEM would be essential for characterizing the nanoscale architecture, which is often linked to its chemical reactivity. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Ligand Environment and Bond Characterization
Vibrational spectroscopy probes the vibrational modes of molecules, which are sensitive to bond strengths and chemical environments. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to characterize the decanoate ligand and its coordination to the cerium ion.
The most informative region in the IR and Raman spectra for metal carboxylates involves the symmetric (νsym(COO-)) and asymmetric (νasym(COO-)) stretching vibrations of the carboxylate group. researchgate.net The free decanoate ion exhibits these bands at specific frequencies. Upon coordination to the Ce(III) ion, the frequencies of these bands shift. The magnitude of the separation (Δν) between the asymmetric and symmetric stretching frequencies (Δν = νasym - νsym) is a powerful diagnostic tool for determining the coordination mode of the carboxylate ligand, as summarized in the table below.
| Coordination Mode | Frequency Separation (Δν = νasym - νsym) | Description |
|---|---|---|
| Ionic (Free Ion) | Δν ≈ 150 cm-1 | Reference value for the uncoordinated decanoate anion. |
| Monodentate | Δν > 200 cm-1 | One oxygen atom of the carboxylate coordinates to the metal center, increasing the separation significantly compared to the free ion. |
| Bidentate Chelation | Δν < 110 cm-1 | Both oxygen atoms coordinate to the same metal center, reducing the frequency separation. |
| Bidentate Bridging | Δν ≈ 140-200 cm-1 | The carboxylate group bridges two different metal centers, resulting in a separation similar to or slightly larger than the ionic form. |
In addition to the carboxylate stretches, FTIR and Raman spectra of this compound would also show characteristic bands for the C-H stretching and bending modes of the long alkyl chain of the decanoate ligand. researchgate.net Furthermore, low-frequency Raman spectroscopy may reveal bands corresponding to the Ce-O stretching vibrations, providing direct information on the metal-ligand bond. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is a premier tool for determining the structure of molecules in solution. However, the Ce(III) ion is paramagnetic due to the presence of an unpaired 4f electron. wikipedia.org This paramagnetism has a profound effect on the NMR spectrum. du.ac.inresearchgate.net
Instead of the sharp signals seen for diamagnetic compounds, the resonances of nuclei in paramagnetic molecules are often significantly broadened and shifted over a very wide chemical shift range (hyperfine shift). wikipedia.orgdu.ac.in While this can make spectral interpretation complex, it also provides unique structural information. researchgate.net
The hyperfine shift is composed of two components:
Contact Shift: Results from the delocalization of the unpaired electron spin density from the metal ion onto the nuclei of the ligand. Its magnitude is dependent on the nature of the covalent interaction between the metal and the ligand.
Pseudocontact (or Dipolar) Shift: Arises from the magnetic anisotropy of the paramagnetic center and depends on the geometric position of the nucleus relative to the metal ion (following a 1/r³ dependence). wikipedia.org
By analyzing these shifted and broadened signals in the ¹H and ¹³C NMR spectra of this compound dissolved in a suitable solvent, it is possible to obtain information about the solution-state structure and the dynamics of ligand exchange. nih.gov For instance, the large shifts can simplify complex spectra by spreading out overlapping signals, and the line broadening can provide information on the distance of specific protons from the paramagnetic cerium center. du.ac.innih.gov
Future Research Directions and Emerging Paradigms for Cerium Iii Decanoate
Integration with Artificial Intelligence and Machine Learning for Material Design
Machine learning models, such as crystal graph convolutional neural networks (CGCNN), are being employed to predict the stability and properties of new materials. aps.org These models can learn complex relationships between a material's structure and its functional characteristics. arxiv.org For instance, AI can be used to predict the electronic structure and mechanical properties of cerium-based compounds, guiding researchers toward the most promising candidates for specific applications. aps.orgarxiv.org This data-driven approach not only speeds up the development cycle but also has the potential to uncover non-intuitive design principles. mdpi.com
The application of AI extends to optimizing the synthesis and processing of materials. researchgate.net By analyzing experimental data, AI algorithms can identify the ideal conditions to produce cerium(III) decanoate (B1226879) with specific morphologies or defect structures, which are crucial for its performance in various applications. rsc.org This synergy between AI and experimental feedback creates a powerful loop for accelerated material innovation. arxiv.org
Table 1: Applications of AI/ML in Cerium(III) Decanoate Material Design
| AI/ML Application Area | Description | Potential Impact on Cerium(III) Decanoate |
| High-Throughput Screening | Rapidly predict the stability and properties of a vast number of potential cerium-based compounds. aps.org | Accelerate the discovery of new cerium decanoate derivatives with enhanced catalytic or smart material properties. |
| Inverse Design | Design materials with specific, targeted properties by working backward from the desired function to the required structure. arxiv.org | Enable the creation of tailored cerium(III) decanoate-based materials for highly specific applications. |
| Synthesis Optimization | Analyze experimental data to determine optimal reaction conditions (temperature, pressure, precursors) for desired material characteristics. researchgate.net | Improve the yield, purity, and control over the morphology of synthesized cerium(III) decanoate. |
| Property Prediction | Develop models to forecast the electronic, optical, and catalytic properties of new cerium compounds. mdpi.comarxiv.org | Guide experimental efforts by prioritizing the synthesis of the most promising materials. |
Exploration of Novel Synthetic Pathways and Sustainable Production
Future research will increasingly focus on developing novel and sustainable synthetic pathways for cerium(III) decanoate and related lanthanide carboxylates. spbu.ru Traditional synthesis methods often involve organic solvents and require specific temperature conditions, which can be energy-intensive and environmentally challenging. spbu.ru
Emerging "green" synthesis techniques offer promising alternatives. For example, ultrasound-assisted synthesis (sonochemistry) has been shown to produce microcrystalline metal-organic frameworks of lanthanides without the need for high temperatures or harmful organic solvents, making the process more environmentally friendly and scalable. spbu.ru Another approach is the use of supercritical hydrothermal methods, which can facilitate the formation of cerium(III) decanoate as an intermediate in the synthesis of cerium oxide nanoparticles. rsc.org This method allows for precise control over particle size and morphology. rsc.orgnih.gov
The development of sustainable production methods is also tied to the efficient recycling of rare-earth elements from sources like permanent magnets. acs.org Innovative separation strategies that are both sustainable and scalable are crucial. acs.org Research into aqueous separation methods using macrocyclic chelators that can selectively precipitate lanthanides is a promising avenue. acs.org These methods avoid the use of organic solvents and could be adapted for the recovery and synthesis of cerium compounds. acs.org
Table 2: Comparison of Synthetic Methods for Lanthanide Carboxylates
| Synthetic Method | Description | Advantages | Challenges |
| Solvothermal/Hydrothermal | Reaction in a sealed vessel using a solvent at elevated temperature and pressure. rsc.org | Good control over crystal growth and morphology. | Often requires high temperatures and pressures, and may use organic solvents. |
| Sonochemical Synthesis | Utilizes ultrasonic waves to induce chemical reactions. spbu.ru | Environmentally friendly (no special temperatures, less reliance on organic solvents), easily scalable. spbu.ru | May require specialized equipment. |
| Mechanochemical Synthesis | Reactions are induced by mechanical energy (e.g., grinding). rsc.org | Solvent-free, can produce unique phases. rsc.org | Can be challenging to scale up for some applications. |
| Supercritical Hydrothermal | Uses water above its critical point as a reaction medium. rsc.org | Allows for rapid synthesis and high control over particle size. rsc.orgnih.gov | Requires high-pressure equipment. |
Tailored Applications in Advanced Catalysis and Smart Materials
Cerium compounds, including cerium(III) decanoate, are poised for significant advancements in tailored applications, particularly in advanced catalysis and the development of smart materials. The unique redox properties of cerium, cycling between Ce³⁺ and Ce⁴⁺ states, are fundamental to its catalytic activity. rsc.orgnih.gov
In catalysis, cerium oxide-based materials are already used in a wide range of organic reactions, such as the ketonization of aldehydes. researchgate.net Future research will likely focus on leveraging cerium(III) decanoate as a precursor to create highly active and selective catalysts. The organic decanoate ligand can influence the morphology and surface properties of the resulting cerium oxide, which in turn affects its catalytic performance. acs.org Furthermore, photoelectrochemical cerium catalysis is an emerging field where light and electricity are used to drive chemical reactions, enabling the activation of challenging substrates under mild conditions. thieme-connect.com
The development of "smart" or "responsive" materials is another exciting frontier. alliedacademies.org These materials can change their properties in response to external stimuli like temperature, pH, or light. alliedacademies.org Cerium(III) decanoate could be incorporated into polymer matrices to create self-healing materials or stimuli-responsive catalysts. alliedacademies.org For instance, a change in the local environment could trigger a change in the cerium's oxidation state, altering the material's catalytic activity or other properties. alliedacademies.org The integration of such materials could lead to more efficient and controllable chemical processes. alliedacademies.org
Table 3: Potential Advanced Applications of Cerium(III) Decanoate
| Application Area | Description | Key Cerium Property |
| Advanced Catalysis | As a precursor for creating tailored cerium oxide catalysts with specific surface properties for reactions like oxidation, reduction, and C-C bond formation. nih.govresearchgate.net | Reversible Ce³⁺/Ce⁴⁺ redox couple, oxygen storage capacity. rsc.orgnih.gov |
| Photoelectrocatalysis | Utilizing cerium complexes in systems that use light and electricity to drive chemical transformations. thieme-connect.com | Ability to engage in single electron transfer processes upon excitation. thieme-connect.com |
| Smart Catalysts | Catalysts whose activity can be turned on or off by an external stimulus (e.g., temperature, pH). alliedacademies.org | Sensitivity of the Ce³⁺/Ce⁴⁺ equilibrium to the chemical environment. |
| Self-Healing Materials | Incorporation into polymers where the cerium compound can promote the repair of damage. | Coordination chemistry and potential for reversible bond formation. |
Fundamental Understanding of Structure-Reactivity Relationships at the Atomic Scale
A deeper, fundamental understanding of the structure-reactivity relationships of cerium(III) decanoate at the atomic scale is crucial for unlocking its full potential. This involves elucidating how the arrangement of atoms in the molecule and its local environment dictates its chemical behavior. rsc.orgbnl.gov
Advanced characterization techniques are essential for these investigations. X-ray absorption spectroscopy (XAS) can provide detailed information about the oxidation state and local coordination environment of the cerium ions. nih.govresearchgate.netacs.orgresearchgate.net For example, studies have used Ce L₃-edge and M₅,₄-edge XAS to probe the electronic structure of cerium in different compounds. acs.orgresearchgate.net The coordination of the decanoate ligands to the cerium center, including bond lengths and angles, can be determined using single-crystal X-ray diffraction. nih.goviucr.org
Computational modeling, particularly density functional theory (DFT), complements experimental work by providing insights into the electronic structure and reaction mechanisms that are difficult to observe directly. mdpi.com DFT calculations can be used to model the binding of reactants to the cerium center and to understand the energetics of catalytic cycles. mdpi.com By combining these experimental and theoretical approaches, researchers can build a comprehensive picture of how the structure of cerium(III) decanoate influences its reactivity, paving the way for the rational design of new and improved materials. rsc.org
Table 4: Techniques for Studying Structure-Reactivity Relationships
| Technique | Information Provided | Relevance to Cerium(III) Decanoate |
| Single-Crystal X-ray Diffraction | Precise atomic positions, bond lengths, and bond angles in a crystalline solid. nih.goviucr.org | Determines the exact coordination environment of the Ce³⁺ ion by the decanoate ligands. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment (bond distances, coordination number). nih.govresearchgate.netacs.orgresearchgate.net | Probes the Ce³⁺/Ce⁴⁺ redox state and changes in the local structure during reactions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of chemical bonds. acs.org | Confirms the coordination of the carboxylate group of the decanoate to the cerium ion. |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, and transition states. mdpi.com | Provides a theoretical understanding of catalytic mechanisms and predicts reactivity. |
Q & A
Q. What are the recommended methods for synthesizing cerium(3+) decanoate, and how can researchers optimize yield and purity?
this compound is typically synthesized via a ligand-exchange reaction between cerium salts (e.g., CeCl₃) and decanoic acid under controlled pH and temperature. A common approach involves refluxing stoichiometric amounts of cerium(III) chloride heptahydrate and sodium decanoate in an ethanol-water mixture, followed by precipitation and vacuum drying . To optimize yield, monitor reaction kinetics using UV-Vis spectroscopy to track ligand coordination. Purity can be enhanced via recrystallization in nonpolar solvents, with purity assays conducted using elemental analysis (C, H, Ce content) and FTIR to confirm carboxylate binding modes (e.g., bridging vs. chelating) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Essential techniques include:
- FTIR Spectroscopy : Identify symmetric (νₛ(COO⁻) ~1400 cm⁻¹) and asymmetric (νₐₛ(COO⁻) ~1550 cm⁻¹) stretching modes to confirm carboxylate coordination .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition steps (e.g., ligand loss at 200–300°C, CeO₂ formation above 500°C) .
- X-ray Diffraction (XRD) : Compare crystallinity with reference patterns for cerium carboxylates .
- Elemental Analysis : Verify stoichiometry (e.g., Ce:C ratio) to detect impurities .
Q. How does solvent polarity influence the stability of this compound in solution?
this compound exhibits higher stability in nonpolar solvents (e.g., hexane, toluene) due to reduced hydrolysis and aggregation. In polar solvents (e.g., ethanol, water), hydrolysis can form Ce(OH)₃ or colloidal oxides, detectable via dynamic light scattering (DLS) and pH-dependent UV-Vis spectral shifts . For long-term storage, use anhydrous solvents and inert atmospheres to prevent oxidation to Ce(IV) species .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported catalytic activities of this compound?
Discrepancies in catalytic performance (e.g., oxidation reactions) may arise from variations in synthesis conditions, ligand packing density, or Ce(III)/Ce(IV) redox states. To address this:
- Conduct controlled comparative studies using standardized substrates (e.g., cyclohexane oxidation) under identical conditions (temperature, O₂ pressure) .
- Use X-ray photoelectron spectroscopy (XPS) to quantify surface Ce(III)/Ce(IV) ratios, which directly impact redox activity .
- Perform kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic pathways .
Q. How can computational modeling complement experimental data in studying this compound’s coordination chemistry?
Density functional theory (DFT) simulations can predict:
- Optimal ligand coordination geometries (monodentate vs. bidentate) .
- Redox potentials for Ce(III) → Ce(IV) transitions, correlating with experimental cyclic voltammetry data .
- Solvent interaction energies to guide solvent selection for synthesis and applications .
Q. What systematic approaches are recommended for conducting a literature review on this compound’s applications?
- Use Web of Science Core Collection with search terms:
("cerium decanoate" OR "cerium carboxylate") AND (synthesis OR catalysis OR stability). Apply cited reference searches to trace foundational studies and citation network maps to identify emerging trends . - Filter results by "Highly Cited Papers" and utilize the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
- Cross-validate findings with patent databases (e.g., USPTO, Espacenet) to distinguish academic vs. industrial research .
Q. How should researchers design experiments to investigate this compound’s role in hybrid nanomaterials?
- Step 1 : Functionalize nanoparticles (e.g., SiO₂, TiO₂) with decanoate ligands via silanization.
- Step 2 : Characterize hybrid interfaces using TEM-EDS and XPS to confirm Ce binding .
- Step 3 : Test catalytic/photocatalytic performance (e.g., dye degradation) and compare with non-hybrid analogs. Use Arrhenius plots to quantify activation energy changes .
Methodological Guidance
Q. What protocols ensure reproducibility in this compound synthesis?
- Document precise molar ratios, solvent purity levels, and stirring rates .
- Include control experiments (e.g., omitting CeCl₃) to confirm product formation .
- Share raw data (TGA thermograms, XRD patterns) in supplementary materials for cross-validation .
Q. How can researchers address ethical considerations in studies involving rare-earth compounds?
- Adopt waste minimization protocols (e.g., solvent recovery, Ce recycling) .
- Disclose potential environmental impacts in publications, referencing REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
